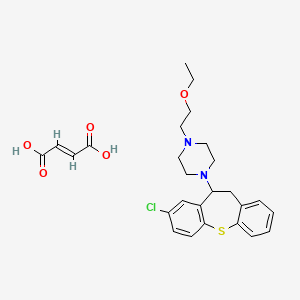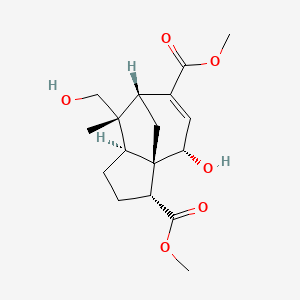
Dimethyl shellolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl shellolate is a chemical compound with the molecular formula C₁₇H₂₄O₆. It is a derivative of shellolic acid, specifically the dimethyl ester of shellolic acid. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl shellolate can be synthesized through the esterification of shellolic acid. The process involves the reaction of shellolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Shellolic acid+2CH3OH→Dimethyl shellolate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and heating. The use of excess methanol and a strong acid catalyst ensures high yield and purity of the product. After the reaction, the mixture is subjected to distillation to remove unreacted methanol and water, followed by purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl shellolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl shellolate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies to understand esterases and lipases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of coatings and adhesives due to its resinous properties.
Mécanisme D'action
The mechanism of action of dimethyl shellolate involves its hydrolysis in the presence of water or enzymes, leading to the release of shellolic acid and methanol. The hydrolysis can be catalyzed by esterases in biological systems. The released shellolic acid can then interact with various molecular targets, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl fumarate: Another dimethyl ester with applications in medicine, particularly in the treatment of multiple sclerosis.
Dimethyl phthalate: Used as a plasticizer and in insect repellents.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Dimethyl shellolate is unique due to its origin from shellolic acid, a natural resin. Its structure and properties differ significantly from other dimethyl esters, making it valuable in specific applications such as resin production and enzymatic studies.
Propriétés
Numéro CAS |
22597-13-3 |
|---|---|
Formule moléculaire |
C17H24O6 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1 |
Clé InChI |
RPRKMIRJBCDBPO-LFCXMHMLSA-N |
SMILES isomérique |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO |
SMILES canonique |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


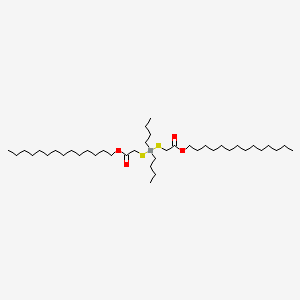
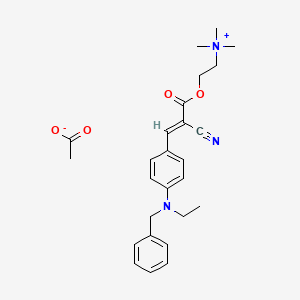
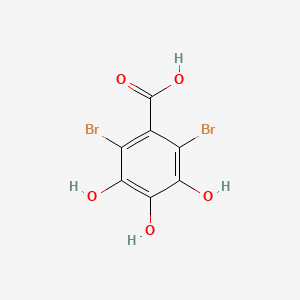

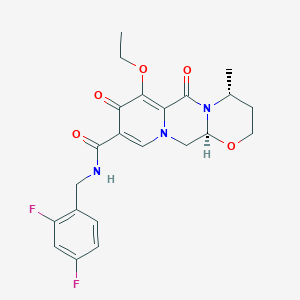
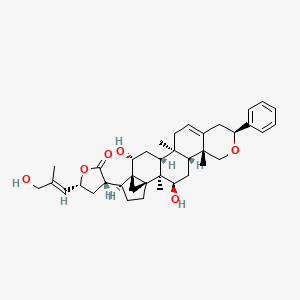
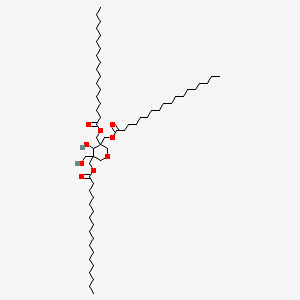
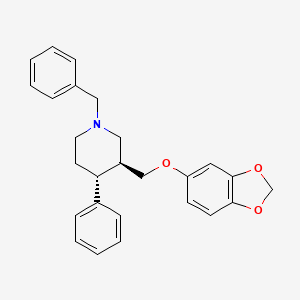

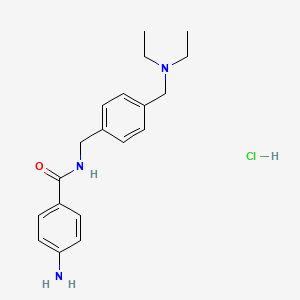
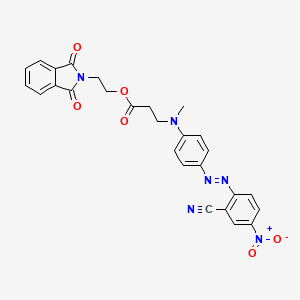
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

